molecular formula C11H9FN2O3 B7841313 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid

Cat. No.: B7841313
M. Wt: 236.20 g/mol
InChI Key: IDNMSBSVBXRIKY-UHFFFAOYSA-N
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Description

3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid is a fluorinated derivative of 1,3,4-oxadiazole-propanoic acid, characterized by a 2-fluorophenyl substituent at the 5-position of the oxadiazole ring. Its molecular formula is C₁₁H₉FN₂O₃ (molecular weight: 236.20 g/mol). The fluorine atom at the ortho position of the phenyl ring introduces electronic and steric effects that modulate solubility, metabolic stability, and target binding .

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-8-4-2-1-3-7(8)11-14-13-9(17-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNMSBSVBXRIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid typically involves the formation of the oxadiazole ring followed by the introduction of the fluorophenyl group and the propanoic acid moiety. One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the oxadiazole ring. The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, and the propanoic acid moiety can be added through esterification followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity, while the oxadiazole ring may contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Fluorine vs. Chlorine : The 2-fluorophenyl analog exhibits lower molecular weight and logP compared to the 2-chlorophenyl derivative, suggesting improved solubility and reduced lipophilicity. The electron-withdrawing fluorine atom enhances metabolic stability compared to chlorine, which may reduce toxicity .
  • Thioether vs. Alkyl Linkers : Thioether-containing analogs (e.g., 8j) show reduced activity compared to alkyl-linked derivatives, likely due to increased steric bulk and altered electronic properties .

Key Research Findings

  • Rho Kinase Inhibition : Chlorophenyl and fluorophenyl oxadiazoles are potent Rho kinase inhibitors, with IC₅₀ values in the sub-micromolar range. Fluorine’s smaller van der Waals radius may optimize binding pocket interactions .
  • Metabolic Stability : Fluorine substitution reduces cytochrome P450-mediated metabolism compared to chlorine, as observed in related oxadiazole derivatives .

Notes

The fluorophenyl analog’s biological data remain underreported; most insights are extrapolated from chlorophenyl and methoxyphenyl analogs.

Thioether derivatives (e.g., 8n, 8o) require further optimization for therapeutic applications due to poor solubility .

Computational modeling (e.g., DFT) is recommended to quantify electronic effects of fluorine versus chlorine .

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